An In-depth Technical Guide to Disperse Orange 3 Acrylamide: Structure, Properties, and Applications
An In-depth Technical Guide to Disperse Orange 3 Acrylamide: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Orange 3 Acrylamide is a functionalized derivative of the well-known monoazo dye, Disperse Orange 3. This guide provides a comprehensive technical overview of its molecular structure, synthesis, core physicochemical properties, and its burgeoning applications in advanced materials and biomedical research. By incorporating a reactive acrylamide group, this molecule transitions from a simple colorant to a versatile monomer and a functional probe, opening avenues for the development of novel polymers, sensors, and drug delivery systems. This document serves as a foundational resource, consolidating key data and methodologies to support its application in cutting-edge research.
Introduction: From Dye to Functional Monomer
Disperse Orange 3 (DO3) is a traditional monoazo dye, characterized by a "push-pull" electronic structure. This structure consists of an electron-donating amino group and an electron-withdrawing nitro group at opposite ends of an azobenzene backbone.[1][2] This configuration is the source of its chromophoric properties. The transformation of DO3 into Disperse Orange 3 Acrylamide (DO3A) involves the chemical modification of the amino group to incorporate a polymerizable acrylamide moiety. This functionalization elevates the molecule from a passive dye to an active building block for creating new materials with tailored optical and chemical properties. For researchers, DO3A offers a platform to integrate photoactive and environmentally sensitive groups directly into polymer backbones or to use as a probe in biological systems.
Molecular Structure and Synthesis
Core Molecular Identity
Disperse Orange 3 Acrylamide is systematically known as N-[4-[(4-nitrophenyl)diazenyl]phenyl]prop-2-enamide.[3] Its structure combines the azobenzene chromophore of Disperse Orange 3 with a reactive acrylamide group, making it suitable for polymerization and covalent bonding.
Key Identifiers:
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Molecular Formula: C₁₅H₁₂N₄O₃[3]
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CAS Number: 150375-01-2[3]
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Canonical SMILES: C=CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[O-][3][5]
Synthesis Pathway
The synthesis of Disperse Orange 3 Acrylamide is typically a two-step process starting from p-nitroaniline. The first step involves the synthesis of the parent dye, Disperse Orange 3, followed by its functionalization.
Step 1: Synthesis of Disperse Orange 3 (4-((4-Nitrophenyl)diazenyl)aniline) The process begins with the diazotization of p-nitroaniline. This is achieved by reacting p-nitroaniline with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) at low temperatures.[6][7] The resulting diazonium salt is then coupled with aniline in a process known as azo coupling.[6] The reaction mixture immediately turns a vibrant orange, indicating the formation of the azo bond and the Disperse Orange 3 chromophore.[6]
Step 2: Acrylamide Functionalization The synthesized Disperse Orange 3, which has a primary amine group, is then reacted with acryloyl chloride in the presence of a base (like triethylamine or pyridine) to neutralize the HCl byproduct. This reaction forms an amide bond between the dye and the acryloyl group, yielding the final product, Disperse Orange 3 Acrylamide.
Below is a diagram illustrating the synthesis workflow.
Caption: Synthesis Pathway of Disperse Orange 3 Acrylamide.
Physicochemical and Spectroscopic Properties
The properties of Disperse Orange 3 Acrylamide are crucial for its application. The azobenzene core imparts distinct photo-responsive characteristics, while the acrylamide group dictates its reactivity and potential for polymerization.
Physicochemical Data
| Property | Value | Source |
| Melting Point | ~206.5 °C (decomposes) | [4] |
| Solubility | Soluble in chloroform and toluene. Slightly soluble in DMSO and Methanol.[8] | [8] |
| Appearance | Red to dark brown powder. | [8] |
| Storage | 2-8°C | [4] |
Spectroscopic Profile
The electronic absorption spectrum of the parent dye, Disperse Orange 3, is well-characterized and provides a strong basis for understanding the acrylamide derivative. The spectrum is dominated by a strong absorption band in the visible region, which is attributed to the π→π* transition of the conjugated azobenzene system.[1]
A study on Disperse Orange 3 in ethanol identified the following key spectral features:
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Molar Extinction Coefficient (εmax): 1.35 × 10⁴ M⁻¹ cm⁻¹ (at 10⁻⁴ M in ethanol)[1]
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Fluorescence Emission: 532 nm (when excited at 440 nm)[1]
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Stokes Shift: 89 nm[1]
The acrylamide derivative is expected to have a similar spectroscopic profile, though slight shifts in the absorption and emission maxima may occur due to the electronic influence of the amide group. For instance, a copolymer incorporating the acrylamide monomer showed a λmax at 377 nm. This significant Stokes shift is a valuable property for applications in fluorescence imaging and sensing, as it allows for clear separation of excitation and emission signals.[1]
Applications in Research and Development
The dual nature of Disperse Orange 3 Acrylamide—a chromophore and a reactive monomer—makes it a valuable tool in several research domains.
Development of Photo-responsive Polymers
The acrylamide group allows for the straightforward incorporation of the Disperse Orange 3 chromophore into polymer chains via free-radical polymerization. This can be used to create:
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Dichroic Polymers: Copolymers, for example with methyl methacrylate, can be used in polymer-dispersed liquid crystals for display devices.
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Nonlinear Optical (NLO) Materials: The "push-pull" nature of the azo dye is conducive to creating materials with second-order NLO properties, which are essential for applications in electro-optics.
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Photoswitchable Materials: Azobenzene derivatives are known to undergo reversible trans-cis isomerization upon irradiation with specific wavelengths of light. Polymers functionalized with DO3A could potentially be developed into materials that change shape, color, or conformation in response to light.
Fluorescent Probes and Sensors
The fluorescence properties of the Disperse Orange 3 core make it a candidate for developing targeted fluorescent probes.[1] The molecule's fluorescence can be sensitive to the local microenvironment, such as polarity or the presence of specific analytes. For instance, the fluorescence of azo dyes can be quenched or enhanced upon binding to metal ions or biomolecules. Researchers can exploit this by designing polymers or nanoparticles incorporating DO3A that change their fluorescent output in response to a target, forming the basis of a chemical sensor.
Caption: Workflow for a DO3A-based Fluorescent Sensor.
Experimental Protocols
Protocol: Quality Control of Disperse Orange 3 Acrylamide
Objective: To verify the identity and purity of synthesized or purchased Disperse Orange 3 Acrylamide.
Methodology:
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Visual Inspection: Confirm the material is a red to dark brown powder.[8]
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Solubility Test: Test solubility in chloroform. A clear solution should form.
-
UV-Vis Spectroscopy: a. Prepare a dilute solution (e.g., 10⁻⁵ M) in a suitable solvent like ethanol or chloroform. b. Record the absorption spectrum from 300 to 700 nm. c. Verify the presence of the main absorption peak (λmax) characteristic of the azobenzene chromophore, expected in the range of 370-450 nm.[1]
-
FTIR Spectroscopy: a. Prepare a KBr pellet or cast a thin film from solution. b. Acquire the infrared spectrum. c. Look for characteristic peaks: N-H stretch (amide, ~3300 cm⁻¹), C=O stretch (amide I, ~1660 cm⁻¹), N=N stretch (azo, ~1400-1450 cm⁻¹), and C-NO₂ stretch (nitro, ~1520 cm⁻¹ and ~1340 cm⁻¹).
-
¹H NMR Spectroscopy: a. Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). b. Acquire the proton NMR spectrum. c. Confirm the presence of vinyl protons from the acrylamide group (typically 3 protons between 5.5-6.5 ppm) and aromatic protons (typically 8 protons in the 7-9 ppm range).
Safety and Handling
Disperse Orange 3 Acrylamide and its precursors require careful handling in a laboratory setting.
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Hazard Classification: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4] The parent dye, Disperse Orange 3, may also cause skin sensitization.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[11] When handling the powder, a dust mask (e.g., N95) is recommended to avoid inhalation.[10]
-
Handling Procedures: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[11][12] Avoid generating dust.[10] Ensure that eyewash stations and safety showers are readily accessible.[11][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, following the recommended storage temperature of 2-8°C.[4][11]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[10][11]
Conclusion
Disperse Orange 3 Acrylamide stands as a prime example of how classic chemical structures can be adapted for modern, high-performance applications. Its synthesis from readily available precursors and its versatile combination of photoactive and polymerizable functionalities make it an attractive molecule for materials scientists and biomedical researchers. This guide has provided the foundational knowledge—from its molecular structure and synthesis to its properties and safe handling—to empower professionals in leveraging this unique compound for the development of next-generation technologies.
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